Zirconium(IV) propoxide finds application in scientific research as a precursor material for the deposition of thin films of zirconium oxide (ZrO2) []. Thin films are extremely thin layers of material, often measured in nanometers, that can be deposited on a substrate to create specific properties or functionalities. Atmospheric pressure electrospray is a technique that can be used to create these thin films from Zirconium(IV) propoxide in solution [].
Zirconium(IV) Propoxide, with the chemical formula , is an organometallic compound that consists of zirconium in its +4 oxidation state coordinated to four propoxide groups. It is a colorless to pale yellow liquid and has a molecular weight of approximately 151.32 g/mol. This compound is known for its reactivity, particularly with moisture, which leads to hydrolysis and the formation of zirconium oxide. Zirconium(IV) Propoxide is primarily utilized in the synthesis of zirconia-based materials and nanomaterials, which exhibit various desirable properties such as high thermal stability and biocompatibility .
Zirconium(IV) propoxide primarily functions as a precursor for the formation of zirconium oxide (ZrO2). During sol-gel processing, the propoxide groups undergo hydrolysis and condensation reactions, leading to the formation of Zr-O-Zr linkages. These linkages create a three-dimensional network that ultimately transforms into a dense and stable ZrO2 structure upon heat treatment [].
Zirconium(IV) Propoxide and its derivatives have been studied for their biological activities. Zirconia-based nanomaterials synthesized from this compound demonstrate significant antibacterial, antioxidant, and anti-cancer properties. These effects are attributed to the compound's ability to interact with biomolecules and influence cellular processes. The biocompatibility of zirconia makes it a promising candidate for biomedical applications, including drug delivery systems and tissue engineering .
The synthesis of Zirconium(IV) Propoxide can be achieved through several methods:
Zirconium(IV) Propoxide is widely used in various applications:
Research has shown that Zirconium(IV) Propoxide interacts with various organic compounds, leading to the formation of hybrid materials. For instance, its reaction with siloxane compounds results in siloxane-zirconium hybrids that exhibit enhanced optical properties. These interactions are crucial for developing advanced materials with tailored functionalities .
Several compounds share similarities with Zirconium(IV) Propoxide, including:
Zirconium(IV) Propoxide stands out due to its versatility in forming various nanostructures and composites, making it particularly valuable in both industrial applications and research settings focused on advanced materials . Its ability to undergo hydrolysis readily allows for easy incorporation into sol-gel processes, contributing to its widespread use in creating high-performance coatings and biomedical devices.
Zirconium chemistry emerged prominently in the early 20th century, with zirconium(IV) propoxide gaining attention post-1925 following advancements in alkoxide synthesis. The Kroll process (1945), initially developed for titanium, influenced zirconium compound production by enabling scalable reduction of zirconium tetrachloride (ZrCl₄) with magnesium. Early synthesis of Zr(OPr)₄ involved alcoholysis of ZrCl₄ with propanol, often catalyzed by nitric acid in isopropanol. By the 1990s, its role in sol-gel chemistry became evident, particularly in forming zirconia (ZrO₂) thin films for optical and biomedical coatings.
Zirconium(IV) propoxide’s versatility stems from its reactivity and adaptability in forming high-purity zirconia-based materials.
Zr(OPr)₄ is a cornerstone in sol-gel synthesis, enabling controlled hydrolysis to produce nanostructured ZrO₂. Studies show that water-to-precursor ratios critically influence gelation times and oxide homogeneity. For example, a molar ratio (r) of 4:1 (H₂O:Zr(OPr)₄) yields fully hydrolyzed Zr(OH)₄, while lower ratios (r < 4) form partially hydrolyzed intermediates. Chelating agents like acetic acid stabilize precursors, delaying condensation and enhancing film transparency.
Table 1: Sol-Gel Parameters for Zirconia Synthesis
Zr(OPr)₄ derivatives, such as Zr(MMP)₄, enable liquid-injection MOCVD of ferroelectric PbZrTiOₓ (PZT) films for memory devices. Mixed precursors (e.g., Zr(MMP)₄ + Ti(MMP)₄) dissolved in ethylcyclohexane achieve stoichiometric control, critical for gigabit-scale ferroelectric RAM.
In hybrid organic-inorganic systems, Zr(OPr)₄ copolymerizes with organosilanes (e.g., MAPTMS) to form high-refractive-index films (n > 1.7) for optical waveguides. Pre-hydrolyzed silanes catalyze Zr(OPr)₄ hydrolysis, yielding transparent coatings stable at 100°C.
A 2023 study revealed a nonclassical nucleation mechanism where amorphous ZrO₂ particles (≤2 nm) transform into monocrystalline nanoparticles via second-order kinetics. By adjusting precursor decomposition rates (e.g., ZrCl₄ vs. ZrBr₄), researchers achieved size-tunable nanocrystals (4–8 nm).
Recent work synthesized bimetallic precursors like ZnZr₂(OEt)₁₀(acac)₂, combining Zr(OPr)₄ with zinc ethoxide for tailored ZrO₂–ZnO composites. These precursors enhance atomic-level mixing, critical for catalytic and dielectric applications.
Optimized routes for Zr(OiPr)₄·iPrOH and Zr(OtBu)₄ emphasize inert-atmosphere handling to prevent hydrolysis. For example, Zr(NEt₂)₄ intermediates facilitate high-purity tert-butoxide production.
Table 2: Recent Advances in Zr(OPr)₄ Chemistry
Innovation | Application | Source |
---|---|---|
Amorphous-to-crystalline transition | Tunable nanocrystal synthesis | |
ZnZr₂(OEt)₁₀(acac)₂ | Mixed-oxide catalysts | |
Zr(NEt₂)₄ intermediates | High-purity tert-butoxide production |
Zirconium(IV) propoxide, also known as zirconium tetrapropoxide or tetrapropyl zirconate, is an organometallic compound with the chemical formula C₁₂H₂₈O₄Zr [1] [2]. The molecular formula represents the arrangement of twelve carbon atoms, twenty-eight hydrogen atoms, four oxygen atoms, and one zirconium atom within the compound's structure [3]. The molecular weight of zirconium(IV) propoxide is 327.58 g/mol, which has been precisely determined through analytical methods and is consistently reported across scientific literature [4] [5].
The compound features zirconium in the +4 oxidation state, which is the most stable oxidation state for zirconium, coordinated with four propoxide ligands (OCH₂CH₂CH₃) [6]. The linear formula is often written as Zr(OCH₂CH₂CH₃)₄ to clearly indicate the tetrahedral arrangement of the propoxide groups around the central zirconium atom [7] [8].
Table 1: Molecular Identification Parameters of Zirconium(IV) Propoxide
Parameter | Value |
---|---|
Chemical Formula | C₁₂H₂₈O₄Zr |
Linear Formula | Zr(OCH₂CH₂CH₃)₄ |
Molecular Weight | 327.58 g/mol |
CAS Registry Number | 23519-77-9 |
Monoisotopic Mass | 326.103464 |
The two-dimensional structure of zirconium(IV) propoxide depicts a central zirconium atom bonded to four oxygen atoms, each of which is connected to a propyl group [3]. In this representation, the compound exhibits a cross-like arrangement with the zirconium atom at the center and the four propoxide ligands extending outward .
In its three-dimensional conformation, zirconium(IV) propoxide adopts a tetrahedral geometry around the central zirconium atom [10]. The Zr-O bonds form the core of this tetrahedral structure, with the propyl chains extending outward from the oxygen atoms [11]. This tetrahedral arrangement is characteristic of metal alkoxides with a d⁰ electronic configuration, which is the case for Zr(IV) [12].
X-ray crystallographic studies have revealed that in the solid state, zirconium(IV) propoxide can form complex structures due to the tendency of zirconium alkoxides to oligomerize through oxygen bridging [13]. The Zr-O bond lengths typically range from 1.9 to 2.2 Å, with the longer bonds often associated with bridging oxygen atoms in oligomeric structures [12].
The three-dimensional structure is further complicated by the potential for different conformational isomers of the propyl chains, which can adopt various orientations around the C-C bonds [11]. These conformational variations contribute to the overall structural complexity of the compound in both solution and solid states [10].
At room temperature (approximately 20°C), zirconium(IV) propoxide exists as a liquid state [1] [14]. The compound is typically described as a slightly viscous liquid with a characteristic appearance that ranges from colorless to pale yellow or light amber, depending on purity and storage conditions [14] [15].
Commercial preparations of zirconium(IV) propoxide are often supplied as solutions, typically at a concentration of approximately 70% in 1-propanol, which serves as both a solvent and a stabilizer [2] [16]. This formulation helps maintain the compound's stability and prevents premature hydrolysis or polymerization reactions that could otherwise occur due to its moisture sensitivity [17].
The liquid appears clear and transparent when pure, though it may develop a slight green tint upon prolonged storage [1]. This color change does not necessarily indicate significant decomposition but may reflect minor changes in the coordination environment of the zirconium center [18].
The density of zirconium(IV) propoxide at 20°C has been measured to be approximately 1.044 g/mL (or g/cm³) [2] [16]. This value may vary slightly depending on the purity and exact composition of the material, particularly for commercial preparations that contain 1-propanol as a solvent [19].
The specific gravity of zirconium(IV) propoxide is reported to be 1.05, which is consistent with its density measurements [14]. The refractive index of the compound is approximately 1.45 at room temperature, providing another physical parameter useful for identification and purity assessment [1] [2].
Regarding viscosity, zirconium(IV) propoxide is characterized as a slightly viscous liquid [14] [16]. While exact viscosity values are not extensively reported in the literature, the compound's flow properties are consistent with those of medium-viscosity organometallic liquids [20]. The viscosity is sufficient to allow for controlled handling in laboratory and industrial applications but low enough to permit easy transfer and mixing operations [19].
Zirconium(IV) propoxide exhibits several notable thermal characteristics that are important for both its handling and applications [21]. The compound has a flash point of approximately 28°C (or 82.9°F), classifying it as a flammable liquid [1] [2]. This relatively low flash point necessitates appropriate safety precautions during storage and handling [22].
The boiling point of zirconium(IV) propoxide is reported to be approximately 208°C at 0.1 mmHg pressure [14] [1]. This high boiling point under reduced pressure indicates strong intermolecular forces, likely due to the tendency of zirconium alkoxides to form oligomeric structures [23].
Thermal decomposition studies of zirconium(IV) propoxide reveal that it begins to undergo significant chemical changes at temperatures above 200°C in air [24]. When heated, the compound undergoes a series of transformations that eventually lead to the formation of zirconium oxide (ZrO₂) [25]. This thermal decomposition process is complex and involves multiple steps, including the loss of propanol, the formation of intermediate species, and ultimately the crystallization of zirconium oxide [26].
The thermal stability of zirconium(IV) propoxide can be enhanced through chemical modification, as demonstrated in studies where hybrid materials containing the compound displayed improved thermal stability up to 200°C [32]. In applications requiring higher thermal stability, such modifications are often employed to extend the useful temperature range of materials derived from zirconium(IV) propoxide [32].
Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the molecular structure and dynamics of zirconium(IV) propoxide [21]. Proton (¹H) NMR spectroscopy of zirconium(IV) propoxide reveals characteristic signals corresponding to the hydrogen atoms in the propoxide ligands [23]. The methyl protons (CH₃) typically appear as a triplet at approximately 0.97-1.03 ppm, while the methylene protons (CH₂) adjacent to the methyl group show a multiplet at around 1.60 ppm [23]. The methylene protons adjacent to the oxygen atom (OCH₂) exhibit signals at approximately 5.34 ppm, reflecting their deshielded environment due to the proximity to the electronegative oxygen atom [23].
Carbon-13 (¹³C) NMR spectroscopy of zirconium(IV) propoxide shows signals for the three carbon environments in each propoxide ligand [23]. The methyl carbon typically appears at approximately 22-24 ppm, the middle methylene carbon at around 26-27 ppm, and the methylene carbon adjacent to oxygen at 76-77 ppm [23]. The significant downfield shift of the oxygen-adjacent carbon reflects the deshielding effect of the electronegative oxygen atom [21].
Zirconium-91 (⁹¹Zr) NMR spectroscopy, although less commonly reported due to the challenges associated with this nucleus (low natural abundance and quadrupolar nature), can provide direct information about the zirconium environment [22]. Studies on related zirconium compounds have shown that the ⁹¹Zr chemical shift is sensitive to the coordination environment and can help distinguish between different structural arrangements [22].
Infrared (IR) spectroscopy is a powerful tool for characterizing zirconium(IV) propoxide, providing information about the vibrational modes of the molecule and its functional groups [25]. The IR spectrum of zirconium(IV) propoxide exhibits several characteristic bands that can be assigned to specific molecular vibrations [27].
The Zr-O stretching vibrations typically appear in the range of 420-650 cm⁻¹, with bands at approximately 650 cm⁻¹ and 470 cm⁻¹ often attributed to Zr-OH and Zr-O-Zr stretching, respectively [27]. These low-frequency bands are particularly important for identifying the metal-oxygen bonding characteristics in the compound [25].
In the mid-IR region, bands associated with the propoxide ligands are observed [25]. The C-H stretching vibrations of the propyl groups appear in the range of 2800-3000 cm⁻¹ [27]. The C-O stretching vibrations, which involve the oxygen atoms directly bonded to the zirconium center, typically appear at around 1000-1100 cm⁻¹ [25].
When zirconium(IV) propoxide is partially hydrolyzed, additional bands may appear in the IR spectrum, including those associated with Zr-OH groups (broad band around 3400 cm⁻¹) and Zr-O-Zr bridges formed during condensation reactions [27]. These spectral changes can be used to monitor the hydrolysis and condensation processes that occur during sol-gel transformations of the compound [25].
Beyond NMR and IR spectroscopy, several other spectroscopic techniques provide valuable information about the structure and properties of zirconium(IV) propoxide [28]. Ultraviolet-visible (UV-Vis) spectroscopy of zirconium(IV) propoxide typically shows minimal absorption in the visible region, consistent with its colorless to pale yellow appearance [28]. However, the compound may exhibit absorption bands in the UV region due to electronic transitions involving the metal center and the oxygen ligands [28].
Mass spectrometry has been employed to study zirconium(IV) propoxide and its derivatives, providing information about molecular weight and fragmentation patterns [29]. The mass spectrum typically shows characteristic fragments corresponding to the sequential loss of propoxide groups from the molecular ion [29].
X-ray absorption spectroscopy (XAS), including X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS), has been used to probe the local environment around the zirconium atom in zirconium(IV) propoxide and related compounds [29]. These techniques provide detailed information about bond distances, coordination numbers, and the oxidation state of the zirconium center [29].
X-ray diffraction (XRD) studies of crystalline derivatives of zirconium(IV) propoxide have revealed important structural details, including the tendency toward oligomerization through oxygen bridging [29]. While pure zirconium(IV) propoxide is typically obtained as a liquid, crystalline derivatives and coordination compounds have been characterized by XRD, providing insights into the structural preferences of the zirconium center [29].
Flammable;Corrosive;Irritant